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Compound of Interest

Compound Name: ALC-0315

Cat. No.: B3025655 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the use of the ionizable lipid

ALC-0315 in the formulation of lipid nanoparticles (LNPs) for the delivery of gene-editing

machinery, such as CRISPR-Cas9 mRNA and guide RNA (gRNA). Detailed protocols for key

experiments are provided to guide researchers in the successful application of this technology.

Introduction to ALC-0315
ALC-0315, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-

hexyldecanoate), is a synthetic ionizable lipid crucial for the formulation of LNPs that deliver

nucleic acid payloads into cells.[1] Its structure features a tertiary amine head group and two

ester-linked hydrophobic tails.[1] At physiological pH, ALC-0315 is neutral, minimizing

interactions with blood components and reducing toxicity.[1] However, within the acidic

environment of the endosome (pH 5.0-6.5), the tertiary amine becomes protonated, leading to

a net positive charge.[1][2] This charge facilitates the disruption of the endosomal membrane,

allowing the encapsulated cargo, such as mRNA, to be released into the cytoplasm.[1][2] This

mechanism of endosomal escape is vital for the successful delivery of gene-editing

components to their site of action in the cell nucleus.
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Table 1: Physicochemical Properties of ALC-0315-
containing LNPs

Ionizable Lipid
Hydrodynamic
Diameter (nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

Encapsulation
Efficiency (%)

ALC-0315 120 - 160 < 0.1 > 15 > 90

SM102 ~120 < 0.1 > 15 > 90

MC3 120 - 160 < 0.1 > 15 > 90

(Data compiled

from a

comparative

study of LNPs for

mRNA delivery)

[3]

Table 2: In Vitro Transfection Efficiency of LNPs with
GFP mRNA

Ionizable Lipid Cell Line
Transfection
Efficiency (%)

Cell Viability

ALC-0315 Multiple Cell Lines Lower than SM102
Comparable to

untreated cells

SM102 Multiple Cell Lines > 95%
Comparable to

untreated cells

MC3 Multiple Cell Lines Lower than SM102
Significantly

decreased

(Results from a study

comparing different

ionizable lipids for

GFP mRNA delivery)

[3]
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Table 3: In Vivo Gene Editing Efficiency (Illustrative)
LNP Formulation Target Gene

Indel Frequency
(%)

Off-Target Editing

ALC-0315-LNP Illustrative Target
Data not available in

cited literature

Data not available in

cited literature

MC3-LNP PCSK9 (in vivo) up to 0.27% Not detected

(Data from a study

using a different

ionizable lipid, MC3,

for in vivo gene

editing. Specific indel

frequency for ALC-

0315 in a gene editing

context is not readily

available in the

provided search

results.)[4]

Experimental Protocols
Protocol 1: In Vitro Transcription of Cas9 mRNA and
guide RNA
This protocol outlines the steps for producing high-quality Cas9 mRNA and gRNA for

subsequent encapsulation in LNPs.

Materials:

Linearized plasmid DNA template containing the Cas9 or gRNA sequence downstream of a

T7 promoter.

T7 RNA Polymerase

Ribonucleotide triphosphates (NTPs)
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RNase inhibitor

DNase I

RNA purification kit

Nuclease-free water

Procedure:

Transcription Reaction Setup: In a nuclease-free tube, combine the linearized DNA template,

T7 RNA Polymerase, NTPs, and RNase inhibitor in the appropriate transcription buffer.

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

DNase Treatment: Add DNase I to the reaction and incubate for another 15-30 minutes at

37°C to remove the DNA template.

RNA Purification: Purify the transcribed mRNA or gRNA using an RNA purification kit

according to the manufacturer's instructions.

Quality Control: Assess the quality and concentration of the RNA using a spectrophotometer

(e.g., NanoDrop) and gel electrophoresis to ensure the integrity of the transcript.

Protocol 2: Formulation of ALC-0315 LNPs for mRNA
Delivery
This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic

mixing method.

Materials:

ALC-0315

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

Cholesterol
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PEG-lipid (e.g., ALC-0159 or DMG-PEG)

Ethanol

Sodium acetate buffer (pH 5.0)

Cas9 mRNA and gRNA

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

Lipid Stock Preparation: Prepare a lipid mixture in ethanol containing ALC-0315, DSPC,

Cholesterol, and a PEG-lipid at a specific molar ratio (e.g., 46.3:9.4:42.7:1.6 for ALC-
0315:DSPC:Cholesterol:ALC-0159).[5]

mRNA Solution Preparation: Dissolve the Cas9 mRNA and gRNA in sodium acetate buffer

(pH 5.0).

Microfluidic Mixing: Set up the microfluidic device with the lipid-ethanol solution in one inlet

and the mRNA-buffer solution in another. The rapid mixing of the two streams at a controlled

flow rate will induce the self-assembly of the LNPs.

Dialysis: Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS) to remove

ethanol and raise the pH.

Characterization: Characterize the LNPs for size, polydispersity index (PDI), and

encapsulation efficiency using techniques like dynamic light scattering (DLS) and a

Ribogreen assay.

Protocol 3: In Vitro Transfection and Gene Editing
Analysis
This protocol details the steps for transfecting cells with ALC-0315 LNPs and assessing the

subsequent gene editing efficiency.

Materials:
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Cultured mammalian cells

Cell culture medium

ALC-0315 LNPs encapsulating Cas9 mRNA and gRNA

Genomic DNA extraction kit

PCR primers flanking the target genomic region

DNA polymerase

Sanger sequencing or Next-Generation Sequencing (NGS) services

Procedure:

Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere and reach

the desired confluency.

Transfection: Add the ALC-0315 LNP solution to the cell culture medium at a predetermined

concentration.

Incubation: Incubate the cells for 48-72 hours to allow for LNP uptake, mRNA translation,

and Cas9-mediated gene editing.

Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a suitable kit.

PCR Amplification: Amplify the genomic region targeted by the gRNA using PCR.

Gene Editing Analysis:

Sanger Sequencing: Sequence the PCR products and analyze the resulting

chromatograms for the presence of insertions and deletions (indels) using tools like TIDE

or ICE.

Next-Generation Sequencing (NGS): For a more comprehensive and quantitative analysis

of on-target and potential off-target editing, utilize NGS.
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Protocol 4: Assessment of Off-Target Effects
This protocol outlines a general workflow for identifying and quantifying off-target mutations

induced by the CRISPR-Cas9 system delivered by LNPs.

Materials:

Genomic DNA from treated and control cells

In silico off-target prediction tools (e.g., Cas-OFFinder)

PCR primers for predicted off-target sites

NGS services

Procedure:

In Silico Prediction: Use computational tools to predict potential off-target sites in the genome

based on the gRNA sequence.

Amplification of Off-Target Sites: Design PCR primers to amplify the predicted off-target loci

from the genomic DNA of LNP-treated and control cells.

NGS Analysis: Subject the amplified PCR products to NGS to detect any indels at these

potential off-target sites.

Data Analysis: Analyze the NGS data to quantify the frequency of mutations at each off-

target site and compare it to the on-target editing efficiency.
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Caption: Workflow for ALC-0315 LNP Formulation.
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Caption: Mechanism of Cellular Uptake and Endosomal Escape.
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Caption: Gene Editing Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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